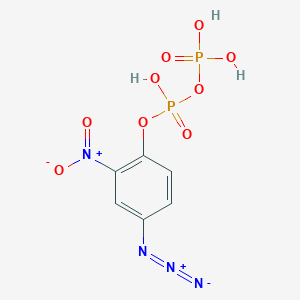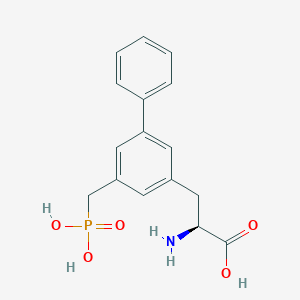
2-Amino-5-phosphonomethyl(1,1'-biphenyl)-3-propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Leucine, also known as 2-amino-4-methylpentanoic acid, is an essential amino acid that plays a critical role in protein synthesis and various metabolic functions. It is one of the three branched-chain amino acids, along with valine and isoleucine. Leucine is not synthesized by the human body and must be obtained through dietary sources such as meats, dairy products, soy products, and legumes . It is known for its ability to stimulate muscle protein synthesis and is often used in dietary supplements for athletes and bodybuilders .
Preparation Methods
Synthetic Routes and Reaction Conditions
Leucine can be synthesized through several methods:
Protein Hydrolysis: This method involves the hydrolysis of proteins under acidic conditions to release leucine along with other amino acids.
Chemical Synthesis: Leucine can be synthesized chemically through methods such as the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.
Enzymatic Method: This method uses transaminase enzymes to catalyze the conversion of keto acids to leucine.
Microbial Fermentation: This method utilizes microorganisms to ferment substrates such as glucose to produce leucine.
Chemical Reactions Analysis
Leucine undergoes various chemical reactions, including:
Reduction: Leucine can be reduced to produce leucine alcohol under specific conditions.
Substitution: Leucine can participate in substitution reactions where its amino group is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions include ketoisocaproate, isovaleryl-CoA, and leucine alcohol .
Scientific Research Applications
Mechanism of Action
Leucine exerts its effects primarily through the activation of the mTOR signaling pathway. When leucine levels are high, it activates mTORC1, a protein complex that promotes protein synthesis and cell growth. This activation occurs through the inhibition of the protein sestrin 2, which normally suppresses mTORC1 activity . Leucine also influences other metabolic pathways, including those involved in lipid metabolism and insulin sensitivity .
Comparison with Similar Compounds
Leucine is often compared with other branched-chain amino acids, such as valine and isoleucine. While all three amino acids share similar structures and functions, leucine is unique in its potent ability to activate the mTOR pathway and stimulate muscle protein synthesis . Valine and isoleucine also play important roles in protein metabolism but are less effective in activating mTOR .
Similar Compounds
Valine: Another branched-chain amino acid involved in muscle metabolism and tissue repair.
Isoleucine: Similar to leucine, isoleucine is involved in protein synthesis and energy production.
Methionine: An essential amino acid involved in methylation reactions and the synthesis of other amino acids.
Leucine’s unique ability to activate mTOR and its significant role in muscle protein synthesis make it a valuable compound in both scientific research and practical applications.
Properties
CAS No. |
118077-09-1 |
|---|---|
Molecular Formula |
C16H18NO5P |
Molecular Weight |
335.29 g/mol |
IUPAC Name |
(2S)-2-amino-3-[3-phenyl-5-(phosphonomethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C16H18NO5P/c17-15(16(18)19)9-11-6-12(10-23(20,21)22)8-14(7-11)13-4-2-1-3-5-13/h1-8,15H,9-10,17H2,(H,18,19)(H2,20,21,22)/t15-/m0/s1 |
InChI Key |
DSWZLNIYFFMRJD-HNNXBMFYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)CP(=O)(O)O)CC(C(=O)O)N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)CP(=O)(O)O)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)CP(=O)(O)O)CC(C(=O)O)N |
Synonyms |
2-amino-5-phosphonomethyl(1,1'-biphenyl)-3-propanoic acid EAB 515 EAB-515 SDZ EAB 515 SDZ-EAB-515 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



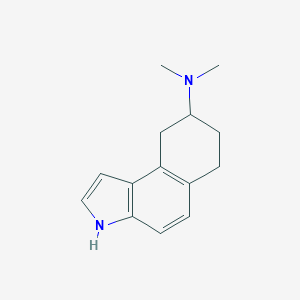
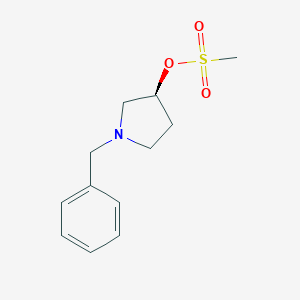
![2-(1H-Benzo[d]imidazol-5-yl)-2-oxoacetaldehyde](/img/structure/B55035.png)
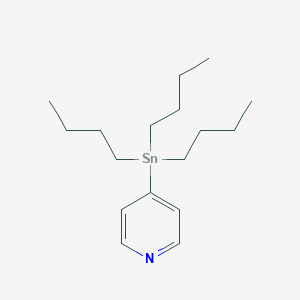
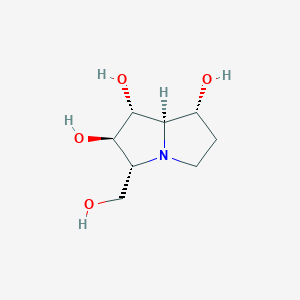
![[bis(diethylamino)phosphoryl-methylamino]methanol](/img/structure/B55043.png)

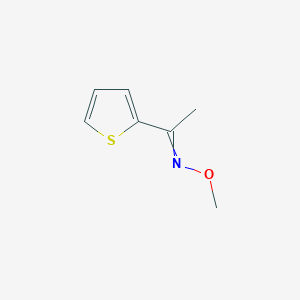
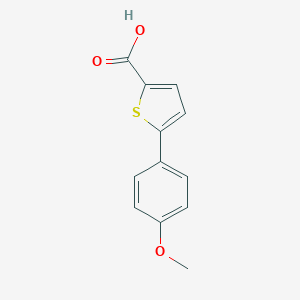
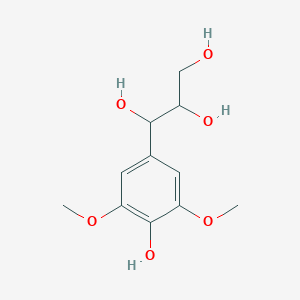
![5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine](/img/structure/B55048.png)
![(3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid](/img/structure/B55049.png)
